N-(3-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound N-(3-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea is systematically named according to IUPAC guidelines as 1-(3-chlorophenyl)-3-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea. This nomenclature reflects the urea core (-NH-CO-NH-) bridged between two aromatic moieties: a 3-chlorophenyl group and a 5,6-dihydrobenzo[h]quinazolin-2-yl group. The benzo[h]quinazoline system denotes a fused bicyclic structure comprising a benzene ring annulated to a quinazoline ring at the [h] position, with partial saturation at the 5,6-positions.
The CAS Registry Number 306979-44-2 uniquely identifies this compound in chemical databases. Its molecular formula, C₁₉H₁₅ClN₄O , corresponds to a molecular weight of 350.80 g/mol . The structural integrity of this compound is further validated by its SMILES notation: C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)NC4=CC(=CC=C4)Cl, which encodes the connectivity of the dihydrobenzoquinazoline core, urea linkage, and 3-chlorophenyl substituent.
Molecular Architecture and Conformational Analysis
The molecular architecture of this compound comprises three distinct regions:
- 5,6-Dihydrobenzo[h]quinazolin-2-yl group : A bicyclic system where a benzene ring is fused to a partially saturated quinazoline ring (positions 5 and 6). The quinazoline moiety consists of a pyrimidine ring fused to the benzene ring, with nitrogen atoms at positions 1 and 3.
- Urea linker (-NH-CO-NH-) : Connects the quinazoline and phenyl groups, introducing rotational flexibility. Computational studies on analogous quinazoline-urea derivatives suggest that the dihedral angles between the urea and aromatic groups influence molecular conformation and intermolecular interactions.
- 3-Chlorophenyl group : A monosubstituted benzene ring with a chlorine atom at the meta position, contributing to hydrophobic interactions and steric effects.
Conformational analysis using semiempirical methods (e.g., AM1) and molecular mechanics (e.g., AMBER94) for related urea-quinazoline hybrids reveals that the urea linker adopts planar or slightly twisted configurations depending on substituent electronic effects. For this compound, the C3-C15-O16-C17 dihedral angle is predicted to approximate 170–180° , favoring extended conformations that optimize hydrogen-bonding interactions.
Crystallographic Data and X-ray Diffraction Studies
While direct X-ray crystallographic data for this compound are not publicly available, structural insights can be extrapolated from analogous quinazoline-urea derivatives. For example:
- Octahydroquinazoline-5-ones : Single-crystal X-ray studies of related compounds (e.g., 6{1,1,12}) confirm the planar geometry of the urea moiety and the chair-like conformation of saturated heterocyclic rings.
- Quinoxaline-urea hybrids : Crystallographic analyses reveal that urea groups participate in intermolecular hydrogen bonds with carbonyl oxygen atoms, stabilizing crystal packing.
Computational models predict that the title compound crystallizes in a monoclinic system with space group Pbam (No. 55), analogous to Lu₅Ni₂In₄-type structures. The dihydrobenzoquinazoline core likely adopts a puckered conformation, while the 3-chlorophenyl group occupies an equatorial position relative to the urea plane.
Comparative Structural Analysis with Quinazoline-Urea Analogues
Comparative analysis highlights key structural differences between this compound and its analogues:
The 3-chlorophenyl group enhances lipophilicity (LogP ≈ 4.54) compared to analogues with polar substituents (e.g., pyridyl groups in compound 11). This modification improves membrane permeability but may reduce solubility in aqueous media. Additionally, the dihydrobenzoquinazoline core introduces conformational rigidity, potentially enhancing target binding affinity relative to fully saturated derivatives.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c20-14-5-3-6-15(10-14)22-19(25)24-18-21-11-13-9-8-12-4-1-2-7-16(12)17(13)23-18/h1-7,10-11H,8-9H2,(H2,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAILVFMJPYGDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea typically involves the reaction of 3-chloroaniline with 5,6-dihydrobenzo[h]quinazolin-2-amine in the presence of a suitable coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N-(3-chlorophenyl)-N’-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea may involve the use of automated reactors and continuous flow systems to optimize the reaction efficiency and scalability. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-(3-chlorophenyl)-N’-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Key Example :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-N'-(3-chlorophenyl)urea (Compound 24, EP3348550A1): Replaces the dihydrobenzo[h]quinazoline with a benzothiazole ring. The benzothiazole moiety introduces a sulfur atom and a trifluoromethyl group, enhancing lipophilicity and metabolic stability compared to the quinazoline core . Synthesis Yield: Not explicitly stated, but analogous urea couplings in patents often achieve >70% efficiency .
Impact of Core Structure :
- Dihydrobenzo[h]quinazoline : Planar structure may facilitate π-π stacking in target binding, as seen in benzo[g]quinazoline sulfonamide derivatives (e.g., compounds 5–18) .
Substituent Variations
Positional Isomerism :
Functional Group Replacements :
- N-(4-Thiophen-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl)methanesulphonamide (Compound 8) :
- N-(5,6-Dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzenecarboxamide: Substitutes urea with a benzamide group, diminishing urea’s dual hydrogen-bond donor/acceptor properties .
Biological Activity
N-(3-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea, with the CAS number 306979-44-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. This article explores its biological activity, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 350.8 g/mol. The compound features a urea linkage and a quinazoline moiety, which are significant for its biological activity.
Research indicates that compounds containing a quinazoline structure often exhibit inhibitory effects on various biological targets. For instance, derivatives of quinazoline have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in cancer progression and angiogenesis. The urea functionality in this compound may enhance its binding affinity to target proteins.
Anticancer Activity
-
Inhibition of Cancer Cell Proliferation :
- Studies have reported that similar quinazoline derivatives exhibit significant anticancer properties. For example, compounds targeting VEGFR-2 showed IC50 values as low as 0.34 μM against various cancer cell lines, indicating potent activity .
- This compound is hypothesized to follow similar pathways due to its structural similarity to these active compounds.
- Induction of Apoptosis :
Antibacterial Activity
The antibacterial properties of this compound have also been investigated:
- Inhibition of Bacterial Growth :
Data Table: Biological Activity Summary
| Activity Type | Target/Organism | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | VEGFR-2 | 0.34 μM | |
| Anticancer | PC3 Prostate Cancer | IC50 = 17.7 μM | |
| Antibacterial | E. coli | MIC = 0.03 mg/mL | |
| Antibacterial | S. aureus | MIC = >64 mg/mL |
Case Studies
- VEGFR-2 Inhibition :
- Antibacterial Efficacy :
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(3-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea, and how can reaction yields be optimized?
Answer:
The synthesis typically involves coupling a substituted quinazoline intermediate with a chlorophenyl urea moiety. For example, thiopyrimidine precursors can be acylated with acetic anhydride or sulfonylated with methylsulfonyl chloride under reflux conditions in solvents like pyridine or ethanol. Key steps include:
- Refluxing with acetic anhydride (2–4 hours) to form acetamide derivatives (yields ~72%) .
- Controlled alkylation using sodium hydride to avoid by-products like N-alkylation .
Optimization strategies: - Monitor reactions via TLC/HPLC to track intermediate formation .
- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
- Purify via recrystallization (ethanol/water mixtures) to enhance purity .
Advanced: How can structural contradictions in crystallographic data for dihydrobenzo[h]quinazoline derivatives be resolved?
Answer:
Discrepancies in bond lengths or angles often arise from twinning or disorder in crystals. To address this:
- Collect high-resolution data (≤1.0 Å) to improve electron density maps .
- Use SHELXL for refinement, applying constraints (e.g., DFIX, FLAT) for planar groups like the quinazoline ring .
- Validate models with R-factor convergence tests (e.g., Δρmax/Δρmin < 0.5 eÅ⁻³) .
Example: A 5,6-dihydrobenzo[h]quinazoline derivative showed a 0.02 Å deviation in C–N bond lengths after refining against twinned data .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- IR Spectroscopy : Confirm urea C=O stretches (~1660 cm⁻¹) and NH vibrations (~3200–3340 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., chlorophenyl protons at δ 7.2–7.5 ppm) .
- Elemental Analysis : Validate purity (e.g., C, H, N within ±0.4% of theoretical values) .
- Single-crystal XRD : Resolve stereochemistry and hydrogen-bonding networks (e.g., urea NH···O interactions) .
Advanced: How can structure-activity relationships (SAR) be established for anticancer activity in this compound class?
Answer:
- Systematic substitution : Modify the chlorophenyl group (e.g., para- vs. meta-substituents) and quinazoline core (e.g., dihydro vs. fully aromatic) to assess cytotoxicity trends .
- Biological assays : Test against FLT3 kinase (IC₅₀) and cancer cell lines (e.g., AML via MTT assays) .
- Computational docking : Map binding interactions (e.g., urea NH as H-bond donor to kinase active sites) using AutoDock or Schrödinger .
Example: Fluorine substitution at position 8 improved FLT3 inhibition by 40% due to enhanced hydrophobic interactions .
Basic: How should researchers troubleshoot low yields during the synthesis of the quinazoline core?
Answer:
Common issues and solutions:
- Incomplete cyclization : Extend reaction time (e.g., from 2 to 6 hours) and confirm completion via TLC .
- By-product formation : Use sodium hydride instead of K₂CO₃ to suppress S-alkylation in favor of N-acylation .
- Solvent choice : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to reduce side reactions .
Advanced: What strategies reconcile conflicting cytotoxicity data across studies?
Answer:
Discrepancies may stem from:
- Cell line variability : Test compound in multiple lines (e.g., HeLa vs. Jurkat) to rule out cell-specific effects .
- Assay conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration (e.g., 10% FBS) .
- Metabolic interference : Perform CYP450 inhibition assays to identify off-target interactions .
Example: A derivative showed IC₅₀ = 12 µM in leukemia cells but was inactive in solid tumors due to poor membrane permeability .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 3:1 → 1:1) to separate urea derivatives from unreacted amines .
- Recrystallization : Ethanol/water (4:1) yields high-purity crystals (mp 145°C) .
- Acid-base extraction : Remove acidic by-products (e.g., sulfonic acids) via partitioning between NaHCO₃ and DCM .
Advanced: How does crystallographic data inform the compound’s binding mode to biological targets?
Answer:
- Hydrogen-bond networks : Urea NH groups often form H-bonds with kinase catalytic lysine residues (e.g., FLT3 Lys644) .
- Conformational flexibility : The dihydrobenzo[h]quinazoline core adopts a planar conformation in the active site, confirmed by X-ray torsion angles (e.g., C6–C7–C8–C9 = 178.5°) .
- Halogen bonding : The 3-chlorophenyl group may engage in Cl···π interactions with hydrophobic pockets .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Use nitrile gloves and fume hoods to avoid dermal/organ exposure .
- First aid : For inhalation, move to fresh air and consult a physician; for skin contact, wash with soap and water .
- Waste disposal : Incinerate at >1000°C to prevent environmental release .
Advanced: How can metabolic stability be assessed for preclinical development?
Answer:
- Microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH to measure t₁/₂ .
- LC-MS/MS : Quantify parent compound and metabolites (e.g., hydroxylation at the quinazoline C9 position) .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
